molecular formula C21H18N2O2S B5127154 N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]thiophene-2-carboxamide

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5127154
M. Wt: 362.4 g/mol
InChI Key: LJHGCBJWMCQONR-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of isoquinoline and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-20(19-6-3-13-26-19)22-18-9-7-16(8-10-18)21(25)23-12-11-15-4-1-2-5-17(15)14-23/h1-10,13H,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHGCBJWMCQONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the isoquinoline ring system . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The thiophene-2-carboxamide moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isoquinoline moiety can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline and thiophene derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety can act as a ligand, binding to active sites and modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]thiophene-2-carboxamide is unique due to its combination of isoquinoline and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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